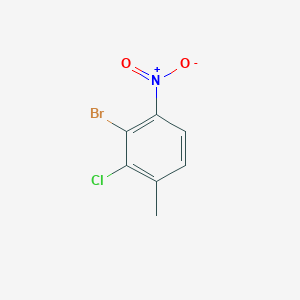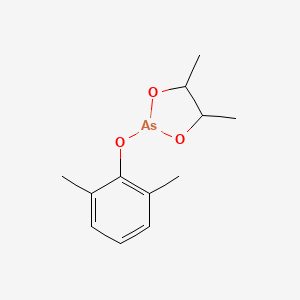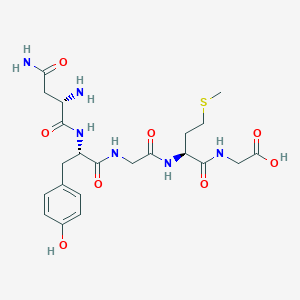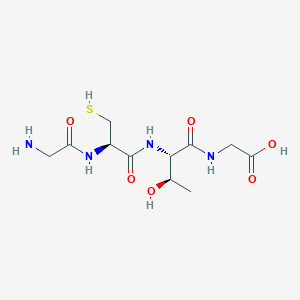![molecular formula C21H25FO2 B12612234 2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-80-3](/img/structure/B12612234.png)
2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of a fluorine atom at the 2-position, an octyl group at the 4’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-Fluoro-4-bromobiphenyl: This intermediate can be synthesized by the bromination of 2-fluorobiphenyl using bromine in the presence of a catalyst.
Grignard Reaction: The 2-Fluoro-4-bromobiphenyl is then reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with an octyl halide to introduce the octyl group at the 4’-position.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-biphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
2-Fluorobiphenyl-4-boronic acid: Another similar compound with a boronic acid group.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Uniqueness
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties, and the combination of fluorine and carboxylic acid groups, which influence its reactivity and binding characteristics.
Properties
CAS No. |
920269-80-3 |
|---|---|
Molecular Formula |
C21H25FO2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-fluoro-4-(4-octylphenyl)benzoic acid |
InChI |
InChI=1S/C21H25FO2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(21(23)24)15-20(19)22/h9-15H,2-8H2,1H3,(H,23,24) |
InChI Key |
WJSJHHUQCNPEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)




![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)

![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
![2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate](/img/structure/B12612204.png)
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
